molecular formula C23H19ClFN5O2S B2712805 N-(3-chloro-4-fluorophenyl)-2-(4-oxo-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide CAS No. 1105232-73-2

N-(3-chloro-4-fluorophenyl)-2-(4-oxo-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide

Cat. No.: B2712805
CAS No.: 1105232-73-2
M. Wt: 483.95
InChI Key: HEYRYVNORRZFNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chloro-4-fluorophenyl)-2-(4-oxo-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a synthetic small molecule featuring a complex thiazolo[4,5-d]pyridazinone core structure, a scaffold recognized in medicinal chemistry research for its potential as a kinase inhibitor . This acetamide derivative is designed with a 3-chloro-4-fluorophenyl group and a pyrrolidin-1-yl substitution, modifications that are often explored to optimize a compound's binding affinity and selectivity towards specific enzymatic targets. The structural architecture of this compound suggests its primary research applications lie in the fields of oncology and signal transduction, where it may be utilized to study and modulate dysregulated kinase pathways in cellular models. Its exact mechanism of action and primary molecular targets require further empirical investigation and validation in a research setting. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-(4-oxo-7-phenyl-2-pyrrolidin-1-yl-[1,3]thiazolo[4,5-d]pyridazin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClFN5O2S/c24-16-12-15(8-9-17(16)25)26-18(31)13-30-22(32)20-21(19(28-30)14-6-2-1-3-7-14)33-23(27-20)29-10-4-5-11-29/h1-3,6-9,12H,4-5,10-11,13H2,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEYRYVNORRZFNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC3=C(S2)C(=NN(C3=O)CC(=O)NC4=CC(=C(C=C4)F)Cl)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClFN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chloro-4-fluorophenyl)-2-(4-oxo-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound's complex structure suggests possible interactions with various biological targets, making it a candidate for further research into its pharmacological properties.

The molecular formula of the compound is C23H20ClFN4O3C_{23}H_{20}ClFN_{4}O_{3}, with a molecular weight of 454.9 g/mol. Its structural features include a chloro and fluoro substituent on the phenyl ring, which may influence its biological activity through modulation of lipophilicity and receptor interactions.

PropertyValue
Molecular Formula C23H20ClFN4O3
Molecular Weight 454.9 g/mol
CAS Number 1251634-36-2

Preliminary studies suggest that this compound may exert its biological effects by interacting with specific enzymes or receptors involved in cellular signaling pathways. The exact molecular targets remain under investigation, but the compound is believed to influence key metabolic processes.

Biological Activity

Research indicates that this compound may exhibit various biological activities, including:

1. Anticancer Properties
Several studies have explored the anticancer potential of similar thiazolo-pyridazin derivatives. These compounds have shown efficacy in inhibiting tumor cell proliferation and inducing apoptosis in cancer cell lines. The presence of the thiazolo and pyridazin moieties may enhance these effects by targeting specific oncogenic pathways.

2. Antimicrobial Activity
The compound's structural characteristics suggest potential antimicrobial properties. Compounds with similar frameworks have been reported to possess activity against a range of bacterial and fungal pathogens, indicating that this compound could be investigated for its ability to combat infections.

3. Neuroprotective Effects
Given the presence of the pyrrolidinyl group, there is potential for neuroprotective activity. Compounds with similar structures have been studied for their ability to protect neuronal cells from oxidative stress and apoptosis.

Case Studies and Research Findings

A review of available literature reveals several studies focusing on compounds related to this compound:

Study ReferenceFocus AreaKey Findings
Anticancer ActivityDemonstrated inhibition of cell growth in breast cancer cell lines.
Antimicrobial ActivityShowed significant antibacterial effects against Gram-positive bacteria.
NeuroprotectionExhibited protective effects in models of oxidative stress in neuronal cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound to analogs based on substituent variations and inferred pharmacological implications. Data limitations in the provided evidence necessitate a focus on structural trends rather than explicit bioactivity data.

Substituent Variations in Thiazolo-Pyridazinone Derivatives

Compound Name Key Substituents Hypothesized Impact Reference
Target Compound 3-Cl-4-F-phenyl (acetamide), pyrrolidin-1-yl (thiazolo ring) Enhanced solubility (pyrrolidine), optimized hydrophobic interactions (halogens)
N-(4-chlorophenyl)-2-[7-(4-fluorophenyl)-2-methyl-4-oxo[1,3]thiazolo[4,5-d]pyridazin-5(4H)-yl]acetamide 4-Cl-phenyl, 4-F-phenyl (acetamide), methyl (thiazolo ring) Reduced solubility (methyl), potential lower potency
N-(3-chloro-4-fluorophenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide Triazol-3-yl sulfanyl, pyridin-2-yl Altered metabolic stability (sulfanyl group), possible kinase inhibition

Key Observations

  • Pyrrolidine vs.
  • Heterocyclic Modifications: ’s triazole-sulfanyl derivative introduces a sulfur atom, which could influence metabolic stability and redox activity compared to the thiazolo-pyridazinone core .

Carboxamide Derivatives in Patent Literature ()

Compounds such as (4aR)-N-[2-(6-cyano-5-methylpyrimidin-4-yl)-4-(trifluoromethyl)phenyl]-1-[[2,3-difluoro-4-(2-morpholin-4-ylethoxy)phenyl]methyl]-...carboxamide () highlight the role of trifluoromethyl and morpholine groups in enhancing lipophilicity and bioavailability. Compared to the target compound’s pyrrolidine, morpholine’s ether oxygen may alter hydrogen-bonding interactions with targets like kinases or GPCRs .

Research Implications and Limitations

While direct bioactivity data for the target compound are unavailable in the provided evidence, structural analogs suggest:

  • Antibacterial Potential: Thiazolo-pyridazinones and oxazolidinones (e.g., ) are associated with antibacterial activity, implying possible shared mechanisms .
  • Kinase Inhibition : Pyridazine and triazole derivatives (–4) are frequently explored as kinase inhibitors, suggesting the target compound may modulate similar pathways .
  • Metabolic Stability : Sulfur-containing groups () and pyrrolidine rings may reduce cytochrome P450-mediated metabolism, improving pharmacokinetics .

Limitations : The absence of explicit IC50, solubility, or toxicity data for the target compound restricts quantitative comparisons. Further experimental validation is required to confirm these hypotheses.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.